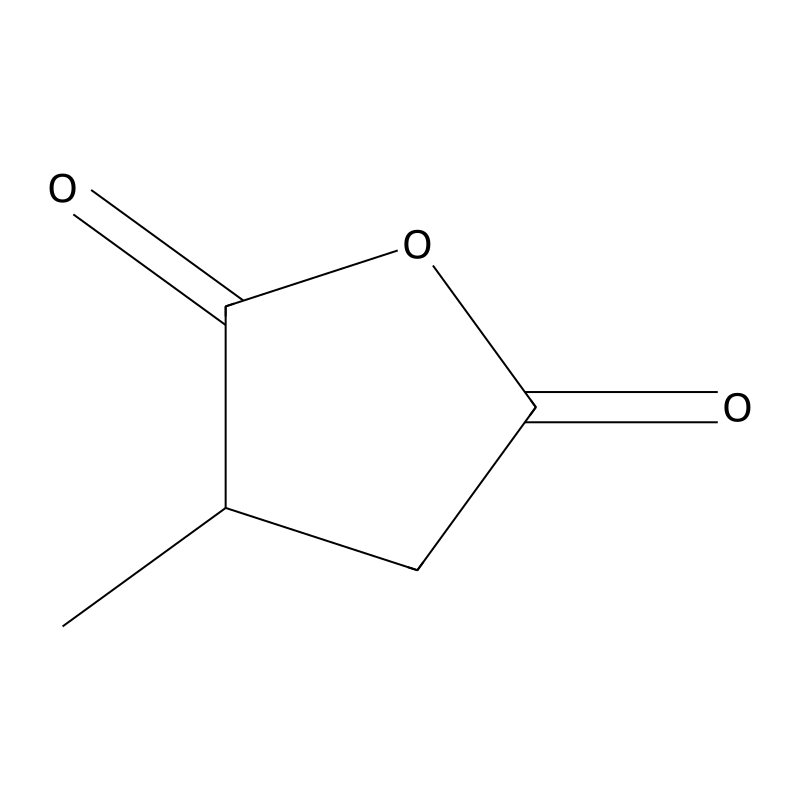

Methylsuccinic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- As a building block: MSA can be used as a starting material for the synthesis of more complex molecules. Its reactive anhydride ring allows for various condensation reactions with other molecules, leading to diverse compounds with potential applications in pharmaceuticals, materials science, and other fields. For instance, MSA has been used in the synthesis of heterocyclic compounds with potential anti-inflammatory properties [].

Metabolic Studies:

- Metabolite identification: MSA is a naturally occurring metabolite found in various organisms, including mammals and plants []. Researchers have used MSA as a marker to study metabolic pathways and identify potential biomarkers for various diseases. For example, studies have investigated the changes in MSA levels in the urine of individuals with diabetic ketoacidosis [].

Material Science:

- Polymer synthesis: MSA can be incorporated into the structure of polymers, potentially impacting their properties. Studies have explored the use of MSA for the synthesis of biocompatible and biodegradable polymers for various applications, such as drug delivery and tissue engineering [].

Environmental Science:

- Biodegradation studies: MSA can be used as a model compound to study the biodegradation processes of organic pollutants in the environment. Researchers have investigated the microbial degradation pathways of MSA to understand the fate and transformation of similar compounds in environmental settings [].

Methylsuccinic anhydride is an organic compound derived from methylsuccinic acid, characterized by its cyclic structure. It has the molecular formula and is typically a colorless to pale yellow liquid. This compound is notable for its reactivity due to the presence of anhydride functional groups, which can participate in various

While specific biological activity data on methylsuccinic anhydride is limited, related compounds such as succinic acid and its derivatives have been studied for various biological effects. Succinic acid is known to play a role in metabolic processes and has been investigated for potential therapeutic applications in conditions like ischemia and neurodegenerative diseases. Methylsuccinic acid, the precursor to methylsuccinic anhydride, has also been associated with metabolic pathways in humans, particularly in energy metabolism .

Methylsuccinic anhydride can be synthesized through several methods:

- Dehydration of Methylsuccinic Acid: The most direct method involves dehydrating methylsuccinic acid under controlled conditions. This process can be facilitated by heating or using dehydrating agents.

- Catalytic Dehydration: Utilizing Lewis acid catalysts, such as magnesium chloride, allows for the mild dehydration of methylsuccinic acid at lower temperatures (around 40°C) to produce the anhydride efficiently .

- From Citric Acid: An innovative synthesis route involves hydrogenating citric acid under specific conditions that lead to the formation of methylsuccinic acid first, which is then dehydrated to yield methylsuccinic anhydride .

Methylsuccinic anhydride finds various applications across different industries:

- Polymer Production: It serves as a monomer in the synthesis of biodegradable polymers and resins.

- Chemical Intermediates: Used in the production of specialty chemicals and pharmaceuticals.

- Coatings and Adhesives: Its reactive nature makes it suitable for formulating coatings and adhesives where strong bonding is required.

Research on interaction studies involving methylsuccinic anhydride typically focuses on its reactivity with other compounds. For instance, studies have examined its interactions with alcohols for ester formation and its role as a reagent in acylation reactions. Additionally, understanding its hydrolytic stability is crucial for applications where moisture exposure may occur .

Methylsuccinic anhydride shares structural similarities with several other compounds, notably succinic anhydride and itaconic anhydride. Below is a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Methylsuccinic Anhydride | Cyclic structure; derived from methylsuccinic acid | Reactivity as a monomer for biodegradable polymers | |

| Succinic Anhydride | Colorless solid; derived from succinic acid | Commonly used in industrial applications | |

| Itaconic Anhydride | Derived from itaconic acid; used in polymerization | More complex reactivity due to double bonds |

Methylsuccinic anhydride's unique position lies in its ability to serve as a precursor for biodegradable materials, setting it apart from its counterparts which are often utilized in more traditional industrial applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

6973-20-2